molecular formula C16H34 B103118 Hexadecane-d34 CAS No. 15716-08-2

Hexadecane-d34

Cat. No. B103118
CAS RN: 15716-08-2
M. Wt: 260.65 g/mol
InChI Key: DCAYPVUWAIABOU-BMDGSOBCSA-N
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Description

Hexadecane-d34 Description

Hexadecane, with the chemical formula C16H34, is a higher alkane that has been studied in various contexts. In the binary system with 1-hexadecanol (C16H33OH), hexadecane has been found to form a triclinic crystal structure and is characterized by a phase diagram with two invariants, a eutectic and a metatectic point. The miscibility in the solid state is very limited, which has implications for the design of thermal protection materials for liquids .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of hexadecane-d34, the synthesis of related compounds and their inclusion in complex structures is well-documented. For example, the synthesis of a self-complementary hexamer using a modified nucleoside demonstrates the complexity and precision required in synthesizing molecular structures that can influence physical properties such as melting temperature and helix pitch .

Molecular Structure Analysis

The molecular structure of hexadecane in its solid form has been determined to be triclinic, belonging to the space group P1. The unit cell dimensions are detailed, providing insight into the molecular arrangement within the crystal lattice. This structural information is crucial for understanding the material's behavior and potential applications .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The dynamic behavior of n-hexadecane-d34 in its urea inclusion compound has been investigated using 2H NMR spectroscopy. At room temperature, the motion of n-hexadecane-d34 consists of 60° jumps about its long axis, torsional libration around the penultimate C-C bond, and rapid rotation of the CD3 group. A phase transition at approximately 147 K is associated with a change in the motional freedom of the hexadecane molecule, indicating complex temperature-dependent behavior .

Scientific Research Applications

1. Anaerobic Biodegradation in Environmental Studies

Research has shown that Hexadecane-d34, specifically fully deuterated hexadecane (d34-hexadecane), plays a crucial role in studying anaerobic biodegradation processes. In a study by Callaghan et al. (2008), d34-hexadecane was used to identify metabolites in a nitrate-reducing consortium, leading to insights into the biodegradation pathways in petroleum-contaminated environments. This research contributes significantly to understanding environmental bioremediation processes (Callaghan et al., 2008).

2. Studying Alkane Metabolism Mechanisms

Hexadecane-d34 is also instrumental in investigating alkane metabolism under sulfate-reducing conditions. In a study by Callaghan et al. (2006), d34-hexadecane was used to differentiate between fumarate addition and carboxylation mechanisms of alkane degradation. The use of d34-hexadecane provided mass spectral evidence supporting carbon skeleton rearrangement, enhancing our understanding of microbial alkane degradation pathways (Callaghan et al., 2006).

3. Investigating Hydrocarbon Dynamics and Structure

Hexadecane-d34's utility extends to the study of hydrocarbon dynamics and structure. Harris and Jonsen (1989) utilized n-hexadecane-d34 to investigate the dynamic behavior of n-hexadecane in its urea inclusion compound, providing valuable insights into the motion and phase transitions of hydrocarbons at the molecular level (Harris & Jonsen, 1989).

4. Research in Confined Crystallization

Hexadecane-d34 is also relevant in the study of crystallization processes. Fu et al. (2013) explored the crystallization and phase transition behaviors of n-hexadecane confined in microcapsules and SiO2 nanosphere composites, using differential scanning calorimetry and temperature-dependent X-ray diffraction. This research is critical for understanding the behavior of hydrocarbons in confined environments and has potential applications in materials science (Fu et al., 2013).

Safety And Hazards

Hexadecane-d34 may be fatal if swallowed and enters airways . Vapors are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapors is possible in the event of fire .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tetratriacontadeuteriohexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAYPVUWAIABOU-BMDGSOBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40486642
Record name Hexadecane-d34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecane-d34

CAS RN

15716-08-2
Record name Hexadecane-D34
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015716082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecane-d34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15716-08-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXADECANE-D34
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APT85922XF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
184
Citations
SF Parker, RAL ISIS - 2000 - edata.stfc.ac.uk
Perdeuterohexadecane, C16D34, SF Parker, ISIS, RAL, UK Ref: J. Chem. Soc. Chem. Comm. (2000) 165-166 C (CM-1) COUNTS ERROR 1.600000E+01 2.365151E-01 2.619259E-02 1.632000E+01 …
Number of citations: 0 edata.stfc.ac.uk
BP Gaber, P Yager, WL Peticolas - Biophysical Journal, 1978 - cell.com
… A similar increase is seen in these bands when hexadecane-d34 is melted. A skeletal mode at … , more closely resembles the spectrum of liquid hexadecane-d34 than that of the solid.2 …
Number of citations: 80 www.cell.com
S Roke, J Buitenhuis, JC Van Miltenburg… - Journal of Physics …, 2005 - iopscience.iop.org
… In the dispersions of sample 3 gel formation in n-hexadecane-d34 occurred at ϕ ≈ 6%. However, for sample 1 in toluene gel formation was not observed until ϕ ≈ 31% and not any …
Number of citations: 47 iopscience.iop.org
B Hsu, V Lachat, G Somorjai… - APS March Meeting …, 2007 - ui.adsabs.harvard.edu
We report IR-vis SFG spectra obtained at the interface of liquids with hydrophobic and hydrophilic solid surfaces. The hydrophilic and hydrophobic surfaces used were sapphire and a …
Number of citations: 3 ui.adsabs.harvard.edu
YH Seo, DH Shin - Fuel, 2002 - Elsevier
Isotope dilution mass spectrometry was developed for the determination of composition of paraffins, olefins, naphthenes and aromatics in distilled oil produced from the pyrolysis …
Number of citations: 41 www.sciencedirect.com
Y Yao, K Kakimoto, HI Ogawa, Y Kato… - Bulletin of environmental …, 1997 - Springer
… , Hewlett-Packard Co., USA) / MS (Automass 20, JEOL, Japan) in the splitless mode using an autosampler (GC System Injector, Hewlett-Packard Co.) after addition of n-hexadecaned34 …
Number of citations: 37 link.springer.com
Y Liu, Y He, Y Liu, S Tao, WX Liu - Science of The Total Environment, 2022 - Elsevier
… The method recoveries for n-hexadecane-d34 and n-triacontane-d62 were 74.4 ± 23.8% and 77.6 ± 30.3%, respectively. The tolerance of retention time drift for target compound …
Number of citations: 4 www.sciencedirect.com
NA Ibadov, BA Suleymanov - Biological and Chemical Research, 2015 - academia.edu
… Added 10 µg of each hexadecane-d34 and squalane and 5 µg of 5-alpha-Androstane. … C21-C40 and calculations of base of hexadecane-d34 and squalane internal standards. RRF (…
Number of citations: 3 www.academia.edu
DASCBYF EEMS - Fluorescence and Size Characterization of Dissolved …, 2012 - core.ac.uk
… Calibration of the concentration was performed with an internal standard of hexadecane-d34 and external standards of n-alkanes, pristane and phytane. Analyses of PAHs were …
Number of citations: 5 core.ac.uk
KY Lau - 2013 - studentsrepo.um.edu.my
… 20 mg of hexadecaned34 in100 mL of methylene chloride in a volumetric flask. 2 ppm of internal standard was then prepared by diluting 1 mL of 200 ppm hexadecane-d34 solution with …
Number of citations: 3 studentsrepo.um.edu.my

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